molecular formula C17H14O8 B1674615 Ganhuangenin CAS No. 92519-91-0

Ganhuangenin

Cat. No.: B1674615
CAS No.: 92519-91-0
M. Wt: 346.3 g/mol
InChI Key: CPFJPTACQDZPLS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ganhuangenin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the release of histamine from cells stimulated with the calcium ionophore, A23187 . This suggests that this compound may interact with enzymes and proteins involved in the histamine release pathway .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It has been reported to decrease P. acnes-induced ear swelling and reduce the production of IL-6 and TNF-α in ear homogenates . This suggests that this compound can influence cell signaling pathways and gene expression related to inflammation .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules at the molecular level. It has been suggested that this compound might block the pathway for the release of histamine

Preparation Methods

Synthetic Routes and Reaction Conditions: Ganhuangenin can be synthesized through various chromatographic methods. The isolation process involves separating the compound from the root extracts of Scutellaria baicalensis using chromatographic techniques . Spectral methods such as UV, IR, MS, and NMR are used to determine the structure of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the roots of Scutellaria baicalensis. The process includes drying the roots, followed by solvent extraction and chromatographic purification to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Ganhuangenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound .

Properties

IUPAC Name

2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O8/c1-23-15-8(19)4-3-7(18)14(15)12-6-10(21)13-9(20)5-11(22)16(24-2)17(13)25-12/h3-6,18-20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFJPTACQDZPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239031
Record name Ganhuangenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92519-91-0
Record name Ganhuangenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganhuangenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60239031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is ganhuangenin and where is it found?

A1: this compound, also known as viscidulin III, is a flavonoid primarily isolated from the roots of the Scutellaria plant species, such as Scutellaria baicalensis and Scutellaria rehderiana [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C16H12O8 and a molecular weight of 332.26 g/mol [].

Q3: What are the key structural features of this compound?

A3: this compound is a flavone, a class of flavonoids, characterized by a 5,7,3′,6′-tetrahydroxy-8,2′-dimethoxy substitution pattern on the flavone backbone [].

Q4: What are the reported biological activities of this compound?

A4: this compound has demonstrated several promising biological activities, including:

  • Antioxidant activity: Studies show that this compound effectively inhibits lipid peroxidation, a process implicated in various diseases including atherosclerosis [, ].
  • Anti-inflammatory activity: this compound suppresses the production of pro-inflammatory cytokines like IL-8 and IL-1β, suggesting its potential in treating inflammatory conditions [].
  • Anti-allergic activity: Research indicates this compound can inhibit histamine release and immunoglobulin E (IgE) production, highlighting its potential in managing allergic reactions [, ].

Q5: How does this compound exert its antioxidant effects?

A5: this compound acts as a potent scavenger of free radicals, particularly peroxyl radicals, which are responsible for initiating lipid peroxidation. Its antioxidant capacity has been shown to be even greater than that of α-tocopherol in some studies [].

Q6: Does this compound interact with any specific enzymes or receptors?

A6: While the precise mechanisms underlying this compound's activities are still under investigation, research suggests it may interact with key enzymes involved in inflammation and immune responses. For instance, it has been shown to inhibit histamine release, suggesting an interaction with the cellular machinery responsible for histamine secretion [, ].

Q7: What in vitro models have been used to study this compound's biological activities?

A7: Researchers have employed several in vitro models to investigate this compound's effects, including:

  • Lipid peroxidation assays: These assess this compound's ability to inhibit lipid peroxidation induced by oxidizing agents [, ].
  • Cell cultures: Human monocytic THP-1 cells have been used to study this compound's impact on cytokine production induced by Propionibacterium acnes [].
  • Rat peritoneal exudate cells and spleen lymphocytes: These models have been utilized to investigate this compound's effects on histamine release, IgE production, and lipid peroxidation [, ].

Q8: Have there been any in vivo studies conducted on this compound?

A9: Yes, in vivo studies in Sprague-Dawley rats have shown that this compound can effectively inhibit IgE production and lipid peroxidation in spleen lymphocytes []. Additionally, it has demonstrated protective effects against Propionibacterium acnes-induced ear swelling in mice [].

Q9: Is there any information available on the bioavailability or pharmacokinetics of this compound?

A9: Currently, there is limited publicly available information regarding the bioavailability, absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Further research is needed to fully understand its pharmacokinetic properties.

Q10: What analytical methods are used to identify and quantify this compound?

A11: Various spectroscopic techniques are employed for the identification and structural elucidation of this compound, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy [, ]. Chromatographic methods like high-performance liquid chromatography (HPLC) are commonly used for separation and quantification [].

Q11: Are there any known toxicity concerns related to this compound?

A11: While this compound is generally considered safe based on its traditional use and preliminary research, detailed toxicological studies are still limited. Further investigation is required to comprehensively evaluate its safety profile, potential adverse effects, and long-term toxicity.

Q12: What are the potential applications of this compound based on current research?

A12: Given its promising biological activities, this compound holds potential for development as a therapeutic agent for:

  • Atherosclerosis and cardiovascular diseases: Its potent antioxidant properties suggest it could be beneficial in managing oxidative stress-related conditions [, ].
  • Inflammatory diseases: Its ability to suppress pro-inflammatory cytokine production highlights its potential in treating inflammatory disorders [].
  • Allergic diseases: Its inhibitory effects on histamine release and IgE production suggest it could be beneficial in managing allergic conditions [, ].

Q13: Are there any known alternatives or substitutes for this compound with similar biological activities?

A14: Other flavonoids, particularly those found in Scutellaria species, share structural similarities with this compound and exhibit comparable biological activities. For example, baicalein and wogonin, also present in Scutellaria extracts, possess antioxidant, anti-inflammatory, and anti-allergic properties [, ].

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